molecular formula C10H10ClN3 B13213159 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine

5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine

Cat. No.: B13213159
M. Wt: 207.66 g/mol
InChI Key: GUQMLJITEYCSEI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine (CAS 1177296-64-8) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol, this aminopyrazole derivative is part of a class of heterocyclic compounds recognized for their significant potential in pharmaceutical and agrochemical research . The compound features a chlorophenyl substitution, a modification often explored to optimize the pharmacokinetic and binding properties of lead molecules . As a 4-aminopyrazole, this compound presents a multifunctional scaffold that is highly valuable in medicinal chemistry. The aminopyrazole core is known to act as a privileged structure in drug discovery, capable of forming key hydrogen bond interactions with various biological targets . Researchers investigate such compounds for a broad spectrum of biological activities, which may include anti-inflammatory, anticancer, and antimicrobial applications, based on the established pharmacological profile of the pyrazole nucleus . The structural motif of 5-aminopyrazoles is found in several bioactive molecules and inhibitors targeting enzymes such as kinases and cyclin-dependent kinases (CDKs) . This product is intended for use in laboratory research, such as in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied with batch-specific documentation. Intended Use & Handling: This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with laboratory best practices.

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

GUQMLJITEYCSEI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole core is typically constructed via cyclocondensation reactions involving hydrazines and carbonyl-containing compounds. Two main approaches are:

Methylation at Nitrogen (Position 1)

Methylation of the pyrazole nitrogen (N-1) is commonly achieved by:

  • Alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

  • Direct use of methylhydrazine in the cyclization step to incorporate the methyl group on nitrogen during ring formation.

Detailed Preparation Methods

Method A: Cyclocondensation of Methylhydrazine with α,β-Unsaturated Carbonyl Compounds

  • Step 1: Synthesis of β-bromo-α-(ethylsulfanyl)cinnamonitrile derivatives from appropriate precursors.

  • Step 2: Oxidation of these intermediates with hydrogen peroxide to corresponding sulfoxides.

  • Step 3: Treatment of sulfoxides with methylhydrazine hydrate under reflux.

  • Step 4: Acid hydrolysis to afford 5-amino-3-aryl-1-methyl-1H-pyrazoles in good yields (typically 65-80%).

This method is advantageous for introducing the amino group at position 4 and methylation at N-1 simultaneously.

Method B: Cyclization of 3-Chlorophenylhydrazine with 1,3-Diketones

  • Step 1: Condensation of 3-chlorophenylhydrazine with a 1,3-diketone such as acetylacetone in ethanol under acidic conditions.

  • Step 2: Cyclization to form the pyrazole ring.

  • Step 3: Methylation of the pyrazole nitrogen using methyl iodide and base.

  • Step 4: Amination at position 4 can be introduced via substitution or reduction steps if necessary.

This route is widely used due to the commercial availability of hydrazine derivatives and diketones.

Method C: Suzuki Coupling Approach

  • Step 1: Preparation of 1-methyl-1H-pyrazol-4-amine intermediate.

  • Step 2: Suzuki coupling of this intermediate with 3-chlorophenylboronic acid using palladium catalysts under basic aqueous-organic conditions.

  • Step 3: Purification via recrystallization or chromatography to obtain the target compound with high purity (~78% yield reported).

Reaction Conditions and Optimization

Method Key Reagents Solvent Temperature Time Yield (%) Notes
A (β-bromo sulfoxide route) β-bromo-α-(ethylsulfinyl)cinnamonitrile, methylhydrazine hydrate, H2O2 Ethanol or aqueous media Reflux (80-100°C) 4-6 h 65-80 Simultaneous methylation and amination
B (Hydrazine + diketone) 3-chlorophenylhydrazine, acetylacetone, methyl iodide, base Ethanol, DMF Reflux (60-90°C) 6-8 h 60-75 Stepwise methylation after cyclization
C (Suzuki coupling) 1-methyl-1H-pyrazol-4-amine, 3-chlorophenylboronic acid, Pd catalyst, base Dioxane/water or DMF 80-110°C 8-12 h ~78 Requires palladium catalyst, high purity

Purification and Characterization

  • Purification: Recrystallization from ethanol/water mixtures is commonly used to enhance purity.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substitution patterns, e.g., N-methyl protons at δ ~3.7 ppm.
    • Infrared (IR) spectroscopy to identify NH2 stretching vibrations (3300–3400 cm−1).
    • Mass Spectrometry (MS) for molecular ion confirmation (e.g., [M+H]+ at m/z consistent with molecular weight).
    • Single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation.

Summary Table of Preparation Methods

Aspect Method A Method B Method C
Starting Materials β-bromo-α-(ethylsulfinyl)cinnamonitriles, methylhydrazine 3-chlorophenylhydrazine, 1,3-diketone 1-methyl-1H-pyrazol-4-amine, 3-chlorophenylboronic acid
Key Reaction Oxidation, cyclization with methylhydrazine Condensation, cyclization, methylation Suzuki cross-coupling
Advantages Good yields, simultaneous methylation and amination Readily available reagents Flexibility, late-stage functionalization
Disadvantages Multi-step, requires oxidation step Stepwise methylation, moderate yields Requires palladium catalyst, longer reaction time
Typical Yield 65-80% 60-75% ~78%

Research Findings and Notes

  • The oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles to sulfoxides is critical for the success of Method A and is typically performed with 35% hydrogen peroxide.

  • Methylhydrazine hydrate serves both as a nucleophile for ring closure and as a methyl source for N-1 substitution.

  • Solvent choice influences cyclization efficiency; polar aprotic solvents like DMF and DMSO improve yields compared to ethanol in related pyrazole syntheses.

  • The Suzuki coupling method offers a modular approach to introduce various aryl groups, including 3-chlorophenyl, with high regioselectivity and purity.

  • Purity optimization includes recrystallization and extensive spectroscopic characterization to confirm substitution and molecular integrity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1-methyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole derivatives with variations in substituent patterns exhibit distinct physicochemical, biological, and safety profiles. Below is a detailed comparison of 5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine with its structural analogs:

Substituent Position and Electronic Effects
Compound Name Substituents (Positions) Key Structural Differences Biological Relevance Reference
This compound Cl (C5 phenyl), CH₃ (N1), NH₂ (C4) Chlorine at meta position on phenyl Potential kinase inhibition
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine Cl (C4 phenyl), CF₃ (C3), NH₂ (C5) CF₃ at C3; chlorine at para position Colorant applications
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine OCH₃ (C3, C4 phenyl), CH₃ (N1), NH₂ (C4) Methoxy groups enhance hydrophilicity Lab chemical with acute oral toxicity
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine Cl (C4 phenyl), OCH₃ (N1 phenyl) Methoxy on N1 phenyl; Cl at para Unreported bioactivity

Key Observations :

  • Chlorine Position : Meta-substituted chlorine (as in the target compound) may sterically hinder interactions compared to para-substituted analogs, affecting binding affinity .
  • Methoxy Substitution : 5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine exhibits higher hydrophilicity but greater acute toxicity (H302: harmful if swallowed) compared to chloro-substituted derivatives .

Biological Activity

5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by experimental data and case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including cyclocondensation reactions involving hydrazines and carbonyl compounds. The structural characteristics of this compound include a pyrazole ring substituted with a chlorophenyl group, which is critical for its biological activity.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
1Ethyl acetoacetate + Phenyl hydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
2Vilsmeier-Haack reaction5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
3Reaction with aminesThis compound

Anticancer Properties

Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. In one study, compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 μM. This suggests that the pyrazole moiety plays a crucial role in enhancing cytotoxic activity against cancer cells .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit notable antimicrobial properties. A recent study indicated that certain derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values as low as 2.50 µg/mL against various bacterial strains . This highlights the potential of these compounds in treating infections caused by resistant strains.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been investigated. For instance, compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential as therapeutic agents for inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a comparative study, the anticancer activity of this compound was evaluated against standard chemotherapeutics such as doxorubicin. The results indicated that this compound exhibited comparable or superior activity against specific cancer cell lines (e.g., HCT116, HePG2), emphasizing its potential as an alternative or complementary treatment option in oncology .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of various pyrazole derivatives, including the target compound. The results demonstrated that these derivatives effectively inhibited the growth of pathogenic bacteria, showcasing their potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(3-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates like 5-chloro-1-methylpyrazole derivatives can react with 3-chlorophenylboronic acid under Suzuki coupling conditions to introduce the aryl group . Purity optimization involves recrystallization from ethanol/water mixtures (yield: ~78%) and characterization via 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., δ 3.78 ppm for N-methyl protons) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For pyrazole derivatives, anisotropic displacement parameters and hydrogen bonding patterns (e.g., N–H···N interactions) confirm molecular geometry . Complementary techniques like IR spectroscopy (e.g., NH2_2 stretch at 3400–3300 cm1^{-1}) and HRMS (e.g., [M+H]+^+ at 417.08649) are used for functional group verification .

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

  • Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC values against S. aureus and E. coli), while antitubercular activity uses the Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv . Dose-response curves (IC50_{50}) and cytotoxicity (e.g., HEK-293 cell line) should be included to establish selectivity .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural analysis?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. For pyrazole amines, compare 1H^1H NMR chemical shifts (solution) with SCXRD bond lengths (solid). For example, NH2_2 proton signals in DMSO-d6_6 (δ 9.97 ppm) should align with crystallographic N–H distances (~0.86 Å) . Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomeric equilibria .

Q. What strategies improve synthetic yield and regioselectivity in pyrazole functionalization?

  • Methodological Answer : Regioselectivity in pyrazole C–H functionalization can be controlled via directing groups (e.g., methyl at N1) or transition-metal catalysts (e.g., Pd(OAc)2_2 for C4-arylation). For 5-(3-Chlorophenyl) derivatives, microwave-assisted synthesis reduces side reactions (e.g., dimerization) and improves yields (~85%) . Monitor reaction progress via TLC (Rf_f = 0.3 in ethyl acetate/hexane 1:1) .

Q. How do substituent effects (e.g., chloro vs. methoxy groups) influence pharmacological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 3-Cl) enhance antimicrobial potency by increasing membrane permeability. Compare MIC values of 5-(3-Cl-phenyl) derivatives (MIC: 2 µg/mL) with 4-methoxyphenyl analogs (MIC: 16 µg/mL) to quantify substituent effects . Molecular docking (e.g., with E. coli MurA enzyme) identifies key hydrophobic interactions (PDB: 1UAE) .

Q. What computational tools are essential for analyzing crystallographic data of pyrazole derivatives?

  • Methodological Answer : Use SHELXL for refinement (R1_1 < 0.05) and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . For hydrogen bonding networks, Mercury (CCDC) calculates interaction distances (<3.0 Å) and angles. Pair distribution function (PDF) analysis resolves amorphous impurities in crystallographic datasets .

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